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Methyl thiophene-2-carboxylate

Cat. No.: B1329517
CAS No.: 5380-42-7
M. Wt: 142.18 g/mol
InChI Key: PGBFYLVIMDQYMS-UHFFFAOYSA-N
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Description

Significance of Methyl Thiophene-2-carboxylate (B1233283) within Thiophene (B33073) Chemistry and Heterocyclic Systems

The significance of methyl thiophene-2-carboxylate lies in its identity as a privileged pharmacophore and a versatile synthetic intermediate. nih.gov The thiophene ring system itself is a cornerstone of heterocyclic chemistry, known for its ability to modulate the physicochemical properties of a molecule, such as solubility and drug-receptor interactions. nih.gov The introduction of a methyl carboxylate group at the 2-position further enhances its utility. This electron-withdrawing group activates the thiophene ring, influencing its reactivity in various chemical transformations, including electrophilic substitution and cyclization reactions.

This compound serves as a crucial starting material for the synthesis of a multitude of thiophene derivatives. researchgate.net Its structure allows for various chemical modifications, such as oxidation to thiophene-2-carboxylic acid, reduction to thiophene-2-methanol, and a range of substitution reactions that can introduce diverse functional groups onto the thiophene ring. This adaptability makes it an invaluable tool for chemists seeking to create novel compounds with specific properties.

Furthermore, the incorporation of the this compound moiety into larger molecular frameworks is a common strategy in medicinal chemistry. Thiophene-containing compounds have been investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The specific structure of this compound and its derivatives allows them to interact with biological targets like enzymes and receptors, making them promising candidates for drug discovery and development.

Historical Context and Evolution of Research on this compound

The study of thiophene and its derivatives dates back to the late 19th century. Early research focused on the fundamental synthesis and characterization of these compounds. One of the foundational methods for producing thiophene-2-carboxylic acid, the precursor to its methyl ester, involves the oxidation of 2-acetylthiophene (B1664040). wikipedia.org Over the years, synthetic methodologies have evolved significantly, with the development of more efficient and selective reactions.

A notable advancement in the synthesis of methyl thiophene-2-carboxylates involves the reaction of acetylenic ketones with methyl thioglycolate. researchgate.net More recent methods have explored the use of various catalysts, including vanadium, iron, and molybdenum compounds, to facilitate the reaction of thiophenes with a carbon tetrachloride-methanol system to produce the desired ester in high yields. semanticscholar.org

The evolution of research has also been marked by a shift towards understanding and harnessing the compound's potential in various applications. Initially, the focus was on basic chemical transformations. However, as the fields of medicinal chemistry and materials science advanced, so did the interest in the specific properties and applications of this compound and its derivatives. This has led to extensive studies on their biological activities and their potential use in creating functional materials. nih.govresearchgate.net

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is dynamic and multifaceted. A significant area of focus remains in the realm of medicinal chemistry. Researchers are actively exploring its derivatives as potential therapeutic agents for a range of conditions. For instance, derivatives of thiophene-2-carboxylic acids have shown inhibitory activity against enzymes implicated in neurological disorders. Furthermore, its role as an intermediate in the synthesis of kinase inhibitors and antimicrobial agents continues to be a subject of intense investigation.

In the field of materials science, thiophene-based compounds, including derivatives of this compound, are being investigated for their applications in organic electronics. researchgate.net The unique electronic properties of the thiophene ring make these compounds suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

A notable emerging trend is the use of advanced synthetic techniques, such as continuous flow processes and automated systems, for the industrial production of this compound. These methods offer improved efficiency, purity, and consistency. Additionally, recent research has delved into the electrochemical reduction of this compound, highlighting the potential of alternating current electrolysis to achieve selective partial reduction, a process that is inefficient under direct current conditions. acs.org This opens up new avenues for the synthesis of novel derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₆O₂S
Molecular Weight 142.176 g/mol nist.gov
CAS Number 5380-42-7 nist.gov
Appearance Clear light yellow liquid alfa-chemistry.com
Boiling Point 94-96 °C (14 torr) alfa-chemistry.com
Density 1.23 g/cm³ alfa-chemistry.com
SMILES COC(=O)C1=CC=CS1 nih.gov

Table 2: Related Chemical Compounds

Compound Name Molecular Formula
Thiophene C₄H₄S
Thiophene-2-carboxylic acid C₅H₄O₂S wikipedia.org
2-Acetylthiophene C₆H₆OS
Methyl thioglycolate C₃H₆O₂S
Thiophene-2-methanol C₅H₆OS
Methyl 3-amino-5-methylthiophene-2-carboxylate C₇H₉NO₂S
Methyl benzo[b]thiophene-2-carboxylate C₁₀H₈O₂S ontosight.ai
2-Methylthiophene C₅H₆S wikipedia.org
3-Methyl-2-thiophenecarboxylic acid C₆H₆O₂S google.com
Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate C₁₀H₈O₃S bldpharm.com
5-Methyl-2-thiophenecarboxylic acid C₆H₆O₂S sigmaaldrich.com
Thiophene-2-carbonyl chloride C₅H₃ClOS
Methyl 4-methyl-3-[2-(propylamino)acetamido]-2-thiophenecarboxylate C₁₂H₁₈N₂O₃S sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2S B1329517 Methyl thiophene-2-carboxylate CAS No. 5380-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thiophene-2-carboxylate
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InChI

InChI=1S/C6H6O2S/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGBFYLVIMDQYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00202082
Record name Methyl thenoate
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Molecular Weight

142.18 g/mol
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CAS No.

5380-42-7
Record name Methyl 2-thiophenecarboxylate
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Synthetic Methodologies and Strategies for Methyl Thiophene 2 Carboxylate and Its Derivatives

Direct Synthesis Approaches to Methyl Thiophene-2-carboxylate (B1233283)

Direct synthesis methods leverage pre-existing thiophene (B33073) structures or build the ring to directly yield the target molecule or its immediate precursors.

One of the most straightforward methods for preparing Methyl thiophene-2-carboxylate is through the direct esterification of Thiophene-2-carboxylic acid. This classic acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from methanol. Subsequent dehydration yields the desired ester and water. This method is fundamental but effective for producing the target compound from a commercially available starting material.

The Gewald aminothiophene synthesis is a powerful one-pot, multicomponent reaction for preparing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction serves as an indirect but versatile approach to derivatives of this compound. The process typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. wikipedia.org

The mechanism commences with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile. wikipedia.org Elemental sulfur then adds to the activated methylene (B1212753) group, followed by an intramolecular cyclization where the sulfur attacks the cyano group. Tautomerization of the resulting imine leads to the stable 2-aminothiophene product. wikipedia.orgresearchgate.net For instance, a modified Gewald reaction using methyl cyanoacetate (B8463686) and 1,4-dithiane-2,5-diol (B140307) can produce Methyl 2-amino-3-thiophenecarboxylate. georganics.sk These 2-aminothiophene derivatives are crucial building blocks that can be further modified, for example, through diazotization and subsequent reactions, to yield a variety of substituted thiophene-2-carboxylates. nbinno.com

Cyclization strategies construct the thiophene ring from acyclic precursors, offering a powerful way to introduce desired substituents, including the methyl carboxylate group, during the ring-forming step.

Cyclization Reactions for Thiophene Ring Formation

Reaction of Acetylenic Ketones with Methyl Thioglycolate

A regiocontrolled method for synthesizing substituted methyl thiophene-2-carboxylates involves the reaction of acetylenic ketones with methyl thioglycolate. researchgate.net This synthesis is typically conducted in the presence of a base, such as cesium carbonate, and a dehydrating agent like magnesium sulfate (B86663) in a solvent like methanol. researchgate.net The reaction proceeds through the addition of the thiol to the alkyne, followed by a base-promoted intramolecular condensation to form the thiophene ring. core.ac.uknih.gov This approach is attractive due to its mild reaction conditions and its ability to create a trisubstituted thiophene ring with control over the substituent placement. core.ac.uk

Dehydration-Type Dieckmann Condensation Approaches

The process begins with the deprotonated thioglycolic acid ester attacking the triple bond of the alkyne. wikipedia.org A subsequent intramolecular cyclization, akin to a Dieckmann condensation, occurs. The final steps involve elimination and tautomerization, driven by the formation of the stable aromatic thiophene ring, to yield the 3-hydroxythiophene product. wikipedia.org

Reaction of 3-Oxotetrahydrothiophene with Hydroxylamine (B1172632) Salts

A highly efficient, single-step process for preparing methyl 3-aminothiophene-2-carboxylate and its derivatives involves the reaction of a corresponding 3-oxotetrahydrothiophene with a hydroxylamine acid-addition salt. google.com This method avoids the need for isolating intermediate oximes. For example, reacting 2-methoxycarbonyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in a polar, inert solvent like acetonitrile (B52724) under reflux conditions directly yields methyl 3-aminothiophene-2-carboxylate. google.comprepchem.com This reaction provides a direct pathway to aminothiophene carboxylates, which are important synthetic intermediates. nbinno.com

Starting MaterialReagentsSolventConditionsProductYieldReference
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine hydrochlorideAcetonitrileReflux, 5 hoursMethyl 3-amino-4-methylthiophene-2-carboxylate64% google.comprepchem.com
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine hydrochloride, Ferric chloride, Cyanuric chlorideN,N-dimethylformamide70-90°C, 4 hoursMethyl 3-amino-4-methylthiophene-2-carboxylate96.5% chemicalbook.com
3-OxotetrahydrothiopheneHydroxylamine hydrochlorideMethanol20°C, 16 hours3-Aminothiophene53% google.com

Functionalization and Derivatization Strategies of this compound

The presence of both the thiophene ring and the methyl ester functionality on this compound allows for a wide array of chemical modifications. These transformations can be broadly categorized into reactions involving the aromatic ring and those targeting the ester group.

Electrophilic Substitution Reactions on the Thiophene Ring

The methoxycarbonyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. This deactivation is not uniform across all positions. The C5 position is generally the most favored site for electrophilic substitution, followed by the C4 position.

The nitration of this compound introduces a nitro group onto the thiophene ring, which can subsequently be reduced to an amino group, a versatile functional handle for further synthesis.

The nitration of this compound typically yields a mixture of isomers. The primary products are methyl 4-nitrothiophene-2-carboxylate and methyl 5-nitrothiophene-2-carboxylate. The electron-withdrawing nature of the methyl ester group at position 2 directs incoming electrophiles to the meta-like positions (C4 and C5).

The subsequent reduction of the nitro group to an amine is a crucial step for further derivatization. This transformation can be achieved using various reducing agents. A common method involves the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Catalytic hydrogenation over a palladium catalyst is another effective method. These reactions produce methyl 4-aminothiophene-2-carboxylate and methyl 5-aminothiophene-2-carboxylate, respectively. These amino-substituted thiophenes are valuable precursors for the synthesis of more complex heterocyclic systems.

Table 1: Nitration and Reduction of this compound

Reaction Step Reagents and Conditions Product(s)
Nitration Fuming HNO₃, H₂SO₄ Methyl 4-nitrothiophene-2-carboxylate & Methyl 5-nitrothiophene-2-carboxylate
Reduction Sn, HCl or H₂, Pd/C Methyl 4-aminothiophene-2-carboxylate or Methyl 5-aminothiophene-2-carboxylate

Halogenation of this compound introduces a halogen atom onto the thiophene ring, which serves as a versatile handle for a variety of cross-coupling and functionalization reactions.

Bromination is a common halogenation reaction for thiophene derivatives. The direct bromination of ethyl 5-alkylthiophene-2-carboxylates in the presence of aluminum chloride selectively yields the 4-bromo derivative, indicating a similar regioselectivity for this compound. thieme-connect.com This regioselectivity is driven by the directing effect of the ester group.

The resulting brominated thiophenes are valuable intermediates. The bromine atom can be readily displaced or used in various carbon-carbon bond-forming reactions. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce alkyl, aryl, or other organic fragments at the halogenated position. Furthermore, the bromo-substituted thiophene can undergo metal-halogen exchange with organolithium reagents to generate a lithiated thiophene species, which can then react with a variety of electrophiles to introduce a wide range of functional groups. beilstein-journals.org

Table 2: Halogenation and Subsequent Functionalization

Reaction Starting Material Reagents and Conditions Product
Bromination Ethyl 5-alkylthiophene-2-carboxylate Br₂, AlCl₃, CH₂Cl₂ Ethyl 5-alkyl-4-bromothiophene-2-carboxylate thieme-connect.com
Suzuki Coupling Methyl 5-bromothiophene-2-carboxylate Arylboronic acid, Pd catalyst, base Methyl 5-arylthiophene-2-carboxylate
Lithiation Methyl 5-bromothiophene-2-carboxylate n-BuLi, then Electrophile (E⁺) Methyl 5-E-thiophene-2-carboxylate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can occur at two main sites: the thiophene ring or the carbonyl carbon of the ester group.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups, such as a nitro group. For instance, in derivatives like methyl 4-nitrothiophene-2-carboxylate, the nitro group activates the ring towards nucleophilic attack, allowing for the displacement of a suitable leaving group by a nucleophile.

More commonly, nucleophilic reactions occur at the electrophilic carbonyl carbon of the methyl ester group. This is a classic nucleophilic acyl substitution. A prominent example is saponification, the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylate salt, which upon acidification gives thiophene-2-carboxylic acid. Other nucleophiles, such as amines or organometallic reagents, can also react at the carbonyl center to form amides or ketones/tertiary alcohols, respectively.

Reduction Reactions of Ester and Other Functional Groups

The methyl ester group of this compound can be reduced to a primary alcohol, (thiophen-2-yl)methanol. This transformation is typically achieved using strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. The initial product is an aluminum alkoxide complex, which is then hydrolyzed in a subsequent workup step (typically with dilute acid) to liberate the final alcohol product. This reduction provides a route to thiophene-2-methanol and its derivatives, which are important building blocks in medicinal and materials chemistry. If other reducible functional groups are present on the thiophene ring, such as a nitro group, they will likely be reduced concurrently under these conditions.

Table 3: Reduction of this compound

Reagent Solvent Product
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF, followed by acidic workup (Thiophen-2-yl)methanol

Oxidation Reactions of Thiophene Ring and Substituents

The sulfur atom in the thiophene ring of this compound can be oxidized to a sulfoxide (B87167) or a sulfone. These oxidations modify the electronic properties of the thiophene ring and can influence its reactivity in subsequent reactions.

The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a catalyst. The stepwise oxidation first yields the thiophene-1-oxide, and further oxidation gives the thiophene-1,1-dioxide. The rate of these oxidations is influenced by the electronic nature of the substituents on the thiophene ring. The presence of the electron-withdrawing methyl ester group at the 2-position decreases the nucleophilicity of the sulfur atom, making the initial oxidation to the sulfoxide slower compared to an unsubstituted thiophene. nih.gov Conversely, this electron-withdrawing group facilitates the second oxidation step from the sulfoxide to the sulfone. nih.gov These oxidized thiophene derivatives have unique reactivity, for example, thiophene-1,1-dioxides can participate in Diels-Alder reactions as dienes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions are pivotal in the synthesis of this compound and its derivatives, offering efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed reactions, in particular, have been extensively utilized.

One key approach involves the palladium-catalyzed carbonylation of halogenated thiophenes. For instance, a palladium-catalyzed carbonylation of 2-bromo-3-methylthiophene (B51420) under carbon monoxide pressure in ethanol (B145695) can yield methyl 3-methylthiophene-2-carboxylate. This method serves as an alternative to traditional Grignard reactions followed by carbonation. The success of this conversion often requires the use of specific phosphine (B1218219) ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), even when employing a heterogeneous palladium on carbon (Pd/C) catalyst.

Suzuki-Miyaura coupling reactions are also instrumental in the functionalization of the thiophene ring. These reactions involve the coupling of a thiophene-boronic acid or ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This methodology has been successfully applied to synthesize various aryl-substituted thiophenes. For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized through a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with different aryl boronic acids. mdpi.com Similarly, novel 2-(bromomethyl)-5-aryl-thiophene derivatives have been synthesized via Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, demonstrating the regioselective functionalization of the thiophene core. nih.gov

The Heck reaction, another palladium-catalyzed process, facilitates the coupling of aryl or vinyl halides with alkenes. Thiophene-based imino-pyridyl palladium(II) complexes have been evaluated as catalysts for the Heck coupling of aryl halides like iodobenzene (B50100) with methyl acrylate. The electronic properties of substituents on the thiophene ring of the catalyst can influence its catalytic activity, with electron-withdrawing groups like bromine potentially enhancing the electrophilicity of the palladium center and facilitating the oxidative addition step of the catalytic cycle. fayoum.edu.eg

Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is also a relevant strategy. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. It has been used in the synthesis of thiophene acetylenes from iodinated thiophenes and terminal alkynes. blucher.com.br Decarbonylative Sonogashira cross-coupling reactions have also been developed, allowing for the use of carboxylic acid derivatives as electrophiles. rsc.org

The table below summarizes key findings from research on transition metal-catalyzed coupling reactions for the synthesis and functionalization of thiophene derivatives related to this compound.

Table 1: Examples of Transition Metal-Catalyzed Reactions in the Synthesis of Thiophene Derivatives

Reaction Type Thiophene Substrate Coupling Partner Catalyst System Product Yield (%)
Carbonylation 2-Bromo-3-methylthiophene CO, EtOH Pd/C, DPPP Methyl 3-methylthiophene-2-carboxylate -
Suzuki Coupling 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide Aryl boronic acids Pd(PPh₃)₄, K₃PO₄ 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides 37-72 mdpi.com
Suzuki Coupling 2-Bromo-5-(bromomethyl)thiophene Aryl boronic acids Pd(PPh₃)₄, K₃PO₄ 2-(Bromomethyl)-5-aryl-thiophenes 25-76 nih.gov
Heck Coupling Iodobenzene Methyl acrylate Thiophene-based imino-pyridyl Pd(II) complex Methyl cinnamate High

Distant Functionalization via Samarium Diiodide Promotion

A notable strategy for the synthesis of complex molecules involves the use of this compound as a latent equivalent of a pentanoate 5-anion for distant functionalization, a process promoted by samarium diiodide (SmI₂). This approach addresses the challenge of selectively functionalizing a molecule at a position remote from an activating group.

In this methodology, this compound reacts with carbonyl compounds such as aldehydes and ketones in the presence of SmI₂ and a co-solvent like hexamethylphosphoramide (B148902) (HMPA). The reaction proceeds through a dienolate intermediate, which can then undergo further reactions. This allows for the introduction of functional groups at the terminal end of what would be a five-carbon chain after subsequent reductive desulfurization.

This strategy has been successfully employed to prepare long-chain esters possessing remote hydroxyl and carboxyl groups. Following the SmI₂-promoted reaction, the thiophene ring is removed by reductive desulfurization using Raney nickel. This unmasks the linear carbon chain with the newly introduced functional groups. For example, this method has been applied to the synthesis of an anti-arthritis agent, a component of shellac, and an inhibitor of spore germination.

Furthermore, by reacting this compound with two equivalents of a carbonyl compound, it can serve as a synthetic equivalent of a pentanoate 4,5-dianion. This leads to the formation of functionalized 1,4-diols after the reductive desulfurization step.

The table below details the outcomes of SmI₂-promoted reactions using this compound with various electrophiles, followed by reductive desulfurization.

Table 2: Distant Functionalization using this compound Promoted by SmI₂

Thiophene Reactant Electrophile(s) Key Reagents Intermediate Product Type Final Product Type
This compound Aldehyde or Ketone SmI₂, HMPA, Raney Ni Dihydrothiophene derivative Long-chain ester with a remote hydroxyl group

Industrial Production Considerations and Scalability of Synthesis

The industrial production of this compound and its derivatives requires synthetic routes that are not only efficient but also scalable, cost-effective, and safe. Several strategies have been developed with these considerations in mind.

A key aspect of large-scale synthesis is the introduction of the carboxylic acid functionality onto the thiophene ring. One viable industrial method is the palladium-catalyzed carbonylation of halogenated thiophenes under carbon monoxide pressure. beilstein-journals.orgresearchgate.net This method can be more advantageous than Grignard-based routes on an industrial scale due to the avoidance of highly reactive organometallic intermediates. The process can be optimized for multi-kilogram production, making it a commercially viable option. beilstein-journals.orgresearchgate.net

Another scalable approach is the oxidation of 2-acetylthiophene (B1664040), which can be produced through the Friedel-Crafts acetylation of thiophene. The subsequent oxidation of the acetyl group to a carboxylic acid can be achieved through various methods, including the haloform reaction. A more recent development for industrial synthesis involves a catalytic liquid phase aerobic oxidation reaction, which presents a potentially greener and more efficient alternative.

For the production of halogenated derivatives, which are important intermediates for agrochemicals and pharmaceuticals, specific scalable processes have been developed. For instance, the vapor phase chlorination of 2-thiophenecarbonitrile (B31525) at high temperatures has been demonstrated on a multi-kilogram scale. beilstein-journals.orgresearchgate.net This continuous flow process is well-suited for industrial production.

The table below outlines some of the key industrial synthesis methods and their scalability considerations for producing thiophene-2-carboxylic acid derivatives.

Table 3: Industrial Synthesis and Scalability Considerations

Synthetic Method Starting Material Key Reagents/Conditions Scale Advantages for Industrial Production
Palladium-Catalyzed Carbonylation Halogenated thiophene CO gas, Pd catalyst, pressure Multi-kilogram beilstein-journals.orgresearchgate.net Avoids Grignard reagents, good for functional group introduction.
Vapor Phase Chlorination 2-Thiophenecarbonitrile Cl₂ gas, 500°C Multi-kilogram beilstein-journals.orgresearchgate.net Continuous process, suitable for large volumes.
Catalytic Liquid Phase Aerobic Oxidation 2-Acetylthiophene O₂, Metal catalysts (e.g., Mn(OAc)₂, Co(OAc)₂) Laboratory scale with industrial potential Uses air as an oxidant, potentially greener.

Chemical Reactivity and Reaction Mechanisms of Methyl Thiophene 2 Carboxylate

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, exhibits a higher reactivity towards electrophilic substitution reactions than benzene (B151609). nih.gov This enhanced reactivity is attributed to the electron-donating nature of the sulfur atom, which enriches the ring with electrons, making it more susceptible to attack by electrophiles. numberanalytics.com

Regioselectivity in Electrophilic Additions and Substitutions

Electrophilic substitution on the thiophene ring of methyl thiophene-2-carboxylate (B1233283) is a key aspect of its chemistry. The position of substitution is significantly influenced by the existing substituent, in this case, the methyl carboxylate group. Due to the electron-withdrawing nature of this group, electrophilic attack is directed primarily to the 4- and 5-positions of the thiophene ring. This regioselectivity is a consequence of the deactivation of the positions ortho and para to the ester group (positions 3 and 5), making the meta-like position (position 4) and the other available position (position 5) more favorable for substitution.

For instance, the nitration of thiophene typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene, with the 2-isomer being the major product. numberanalytics.com However, in the case of methyl thiophene-2-carboxylate, the presence of the deactivating ester group at the 2-position alters this preference.

Role of the Ester Group in Directing Reactivity

The methyl carboxylate group at the 2-position is an electron-withdrawing group. Such groups deactivate the aromatic ring towards electrophilic attack by pulling electron density away from it. libretexts.org This deactivation is a result of the inductive effect of the electronegative oxygen atoms and the resonance effect, which delocalizes the ring's π-electrons into the carbonyl group. libretexts.orglibretexts.org

The deactivating nature of the ester group slows down the rate of electrophilic substitution compared to unsubstituted thiophene. libretexts.org More importantly, it directs incoming electrophiles to the meta position (position 4) relative to itself. This is because the resonance structures of the intermediate carbocation (the arenium ion) formed during electrophilic attack show that the positive charge is placed on the carbon atoms ortho and para to the deactivating group. libretexts.org This is an energetically unfavorable situation. Attack at the meta position avoids placing the positive charge on the carbon adjacent to the electron-withdrawing group, resulting in a more stable intermediate and favoring the formation of the meta-substituted product. libretexts.org Therefore, electrophilic substitution on this compound is expected to yield predominantly the 4-substituted and 5-substituted products.

Reactivity of Functional Groups on this compound

Beyond the reactivity of the thiophene ring itself, the functional groups attached to it also exhibit characteristic reactions.

Carboxylate Ester Reactivity

The methyl carboxylate group is susceptible to various transformations common to esters. These reactions typically involve nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) group.

Key reactions involving the carboxylate ester group include:

Hydrolysis: In the presence of an acid or base catalyst, the ester can be hydrolyzed to yield thiophene-2-carboxylic acid. google.com

Transesterification: Reaction with a different alcohol in the presence of a catalyst can lead to the exchange of the methyl group for another alkyl or aryl group. google.com

Amidation: Reaction with ammonia (B1221849) or primary or secondary amines can form the corresponding thiophene-2-carboxamide.

Reduction: The ester can be reduced to an alcohol, thiophene-2-methanol, using strong reducing agents like lithium aluminum hydride.

Grignard Reaction: Reaction with Grignard reagents can lead to the formation of tertiary alcohols.

The reactivity of the carboxylate ester is lower than that of acid chlorides or anhydrides but greater than that of amides. libretexts.org

Reactivity of Amine and Other Substituted Groups

When additional functional groups are present on the thiophene ring of this compound, their reactivity must also be considered. For example, in methyl 3-amino-2-thiophenecarboxylate, the amino group is an activating group and an ortho, para-director. libretexts.orgsigmaaldrich.com This means it increases the electron density of the ring and directs incoming electrophiles to the positions ortho and para to it. In this specific molecule, the presence of the amino group at the 3-position would strongly activate the 4 and 6 (equivalent to 2) positions for electrophilic attack. However, since the 2-position is already substituted, electrophilic substitution would be highly favored at the 4-position.

Mechanistic Studies of Key Reactions

The mechanism of electrophilic aromatic substitution on thiophene is analogous to that of benzene, proceeding through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. numberanalytics.com The presence of the sulfur atom in the thiophene ring can further stabilize this intermediate through the participation of its lone pair of electrons.

Recent studies have explored the mechanism of specific reactions involving this compound. For example, the partial reduction of this compound to its corresponding cyclic alkene using alternating current (AC) electrolysis has been investigated. acs.org This study revealed that AC electrolysis provides higher selectivity for the partial reduction product compared to direct current (DC) electrolysis. acs.org The mechanism involves two consecutive irreversible electrochemical steps, and the selectivity is influenced by the frequency and potential of the applied current. acs.org

Furthermore, the direct carboxylation of thiophene using CO2 in a carbonate and carboxylate medium has been studied through both experimental and computational (DFT) methods. mdpi.com This research indicates that the reaction proceeds via an initial proton abstraction from the thiophene ring by the base, followed by the insertion of CO2. The C-H bond cleavage was identified as the rate-determining step. mdpi.com While this study focused on thiophene itself, the mechanistic principles are relevant to the reactivity of its derivatives.

Below is a table summarizing the reactivity of this compound:

Reaction Type Reagent/Conditions Major Product(s) Reference(s)
Electrophilic Substitution (General)Electrophile (e.g., NO₂⁺, Br⁺)4- and 5-substituted products
HydrolysisAcid or BaseThiophene-2-carboxylic acid google.com
ReductionLiAlH₄Thiophene-2-methanol
AC Electrolysis (Partial Reduction)AC currentDihydrothiophene derivative acs.org
Direct Arylation (of amino derivative)Aryl halide, Pd catalystC5-arylated product researchgate.net

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the chemical reactivity of this compound and related compounds. These theoretical studies explore the electronic structure and energetics to predict and explain reaction outcomes.

Key aspects of reactivity are understood by analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a related compound, methyl-3-aminothiophene-2-carboxylate, both HOMO and LUMO are primarily delocalized over the thiophene ring, forming a delocalized π-system. mdpi.com The energy gap between these orbitals (HOMO-LUMO gap) is a critical descriptor of a molecule's stability and reactivity. A smaller gap generally implies lower kinetic stability and higher chemical reactivity because less energy is required to excite an electron to a higher energy state, facilitating reactions. mdpi.commdpi.com For methyl-3-aminothiophene-2-carboxylate, the calculated HOMO-LUMO gap is approximately 4.537 eV, suggesting high chemical reactivity. mdpi.com

Studies on the parent compound, thiophene-2-carboxylic acid, reveal how structural conformations influence reactivity. Using DFT (B3LYP/6-31G*) and Hartree-Fock (HF/6-311+G**) methods, researchers found that the reactivity difference between thiophene-2-carboxylic acid and its 3-carboxylic acid isomer can be attributed to electronic and steric factors. nih.govresearchgate.net A significant finding for the 2-carboxylate isomer is the presence of a conformer with an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom. nih.gov This interaction polarizes the acid function, making the carbonyl carbon more electrophilic and optimizing the angle of attack for an incoming nucleophile, thereby enhancing its reactivity. nih.gov

Computational methods also elucidate the reaction pathways in more complex systems, such as the electrochemical reduction of this compound. Theoretical modeling has been used to explain why alternating current (AC) electrolysis achieves a 60% yield of the partial reduction product, while direct current (DC) electrolysis yields none. acs.org The model demonstrates that factors like the AC frequency and cathode potential are crucial in controlling the reaction selectivity. acs.org By tuning these parameters, the transformation of the starting material is favored over the subsequent overreduction of the desired product. acs.org This analysis highlights the power of computational studies in optimizing reaction conditions by providing a detailed understanding of the kinetic and thermodynamic factors governing the reaction pathway.

Table 1: Computational Parameters and Reactivity Indicators for Thiophene Derivatives

Compound/SystemComputational MethodKey FindingImplication for ReactivityReference
Thiophene-2-carboxylic acidDFT B3LYP/6-31G*, HF/6-311+G**A conformer with an internal H-bond to the thiophene sulfur polarizes the acid function.Increased reactivity toward nucleophiles due to enhanced electrophilicity and optimized attack angle. nih.gov
Methyl-3-aminothiophene-2-carboxylateDFTHOMO-LUMO gap of ~4.537 eV.Low kinetic stability and high chemical reactivity. mdpi.com
This compoundTheoretical Modeling (Electrochemical)Selectivity for partial reduction is dependent on AC frequency and cathode potential.Reaction pathways can be controlled to favor desired products over side reactions like overreduction. acs.org
2-Thiophene carboxylic acid thiourea (B124793) derivativesDFTThe HOMO-LUMO energy gap is a predictor of stability.A smaller gap indicates higher reactivity. mdpi.com

Intermediates and Transition States in Thiophene-based Transformations

The transformation of this compound and related thiophene derivatives proceeds through various intermediates and transition states, the nature of which dictates the final products. Computational studies are instrumental in identifying these transient species and mapping the energy landscape of the reaction.

In the electrochemical reduction of this compound, the desired product is itself an intermediate that can undergo further transformation. acs.org The reaction involves two consecutive irreversible electrochemical steps: the first reduces the thiophene ring to a cyclic alkene (the desired product), and the second leads to its overreduction. acs.org Gas chromatography-mass spectrometry (GC-MS) analysis identified tetrahydrothiophene-2-carboxylate as a subsequent hydrogenation product, confirming the presence of a multi-step pathway where the initial product is an intermediate for further reactions. acs.org The instability of this intermediate, particularly under the basic conditions generated during DC electrolysis, contributes to the poor selectivity observed with that method. acs.org

General mechanisms for thiophene reactions often involve addition/elimination pathways. researchgate.net Theoretical studies on the reaction of thiophene with molecular oxygen show that addition to the α-carbon (C2 position, where the carboxylate group is attached) is favorable both thermodynamically and kinetically compared to addition at the β-carbon. researchgate.net This preference is crucial in understanding the regioselectivity of reactions involving the thiophene ring.

While explicit transition state structures for many reactions of this compound are not detailed in the literature, their energetics are implicitly discussed. The observed differences in reaction yields between conformers of thiophene-2-carboxylic acid, for example, are a direct consequence of the different activation energies (and therefore different transition state energies) required for the reaction of each conformer. nih.govresearchgate.net The conformer with the internal hydrogen bond is considered more reactive because it provides a lower energy pathway to the transition state for nucleophilic attack. nih.gov

Table 2: Examples of Intermediates in Thiophene Derivative Reactions

Reaction TypeStarting Material ClassIntermediate SpeciesSubsequent ProductReference
Electrochemical ReductionThis compoundPartially reduced cyclic alkeneTetrahydrothiophene-2-carboxylate acs.org
Arndt-Eistert SynthesisThiophene-2-carbonyl chlorideDiazoketone, KeteneHomologated carboxylic acid masterorganicchemistry.com
Reaction with Singlet OxygenThiopheneEndoperoxide- researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl Thiophene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

¹H NMR spectroscopy of methyl thiophene-2-carboxylate (B1233283), typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the protons in the molecule. The aromatic protons on the thiophene (B33073) ring typically appear as multiplets in the downfield region, a consequence of their varied electronic environments and spin-spin coupling interactions. The methyl ester protons, being more shielded, resonate at a higher field, characteristically as a sharp singlet.

Good linear correlations have been observed between the chemical shifts of the ring protons in methyl (4- and 5-substituted 2-thiophenecarboxylate)s and those of the corresponding protons in substituted thiophenes. oup.com Similarly, the coupling constants in these derivatives show a good correlation with those in substituted thiophenes. oup.com

Detailed ¹H NMR spectral data for methyl thiophene-2-carboxylate is presented below:

Proton Assignment Chemical Shift (δ) in ppm
H-57.789
H-37.534
H-47.078
-OCH₃3.868

Data recorded in CDCl₃ at 90 MHz. chemicalbook.com

¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically the most deshielded, appearing at the lowest field. The carbons of the thiophene ring resonate at chemical shifts characteristic of aromatic heterocyclic systems.

Studies have shown that the chemical shifts of the ring carbons in methyl (4- and 5-substituted 2-thiophenecarboxylate)s correlate linearly with those of the corresponding carbons in substituted thiophenes. oup.com This relationship aids in the assignment of signals and the understanding of substituent effects on the electronic structure of the thiophene ring.

The following table summarizes the ¹³C NMR spectral data for this compound:

Carbon Assignment Chemical Shift (δ) in ppm
C=O162.68
C-2133.63
C-5133.45
C-3132.32
C-4127.73
-OCH₃52.12

Data recorded in CDCl₃. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption band is observed for the carbonyl (C=O) stretching vibration of the ester group. Additionally, the spectrum shows bands corresponding to the C-H stretching of the aromatic ring and the methyl group, as well as C-C and C-S stretching vibrations within the thiophene ring.

The IR carbonyl stretching frequencies in methyl (5-substituted 2-thiophenecarboxylate)s have been found to correlate reasonably well with the chemical shifts of the 5-protons in 2-substituted thiophenes. oup.com The spectrum is typically recorded as a liquid film. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, usually measured in a solvent like hexane (B92381) or ethanol (B145695), shows absorption bands that are characteristic of the conjugated π-electron system of the thiophene ring and the carbonyl group. A 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent. nii.ac.jp The lack of conjugation between the carboxyl group and the thiophene ring can result in a shift of the absorption band. nii.ac.jp

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, confirming its molecular weight. nist.gov The fragmentation pattern provides further structural information. Common fragmentation pathways may involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). Gas chromatography-mass spectrometry (GC-MS) is a common method used for the analysis of this compound. acs.org

X-ray Crystallography and Diffraction Analysis

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and behavior.

While a dedicated single-crystal structure of this compound itself is not detailed in the provided research, analysis of closely related structures provides insight into the molecular conformation and packing. For instance, the crystal structure of methyl 2-(thiophene-2-carboxamido)benzoate, a derivative, has been elucidated. nih.gov In this related compound, the 2-thiophenoyl and anthranilate groups are found to be trans to each other. nih.gov The molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, and the dihedral angle between the thiophene and benzene (B151609) rings is 2.74 (12)°. nih.gov Such studies showcase how SCXRD can reveal detailed conformational features influenced by substituents on the thiophene ring system.

In another example, the structures of metal complexes containing thiophene-2-carboxylate (the de-esterified anion of this compound) have been confirmed by single-crystal X-ray studies. researchgate.net These studies show the thiophene-2-carboxylate ligand acting in a monodentate fashion, bonding to the metal centers through its carboxylate oxygen. researchgate.net

The general methodology for such an analysis involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure. The quality of the final structure is often correlated with theoretical calculations, such as those from Density Functional Theory (DFT), to ensure high accuracy between experimental and computed geometric parameters. mdpi.com

Crystallographic Data for a Related Compound: Methyl 2-(thiophene-2-carboxamido)benzoate

ParameterValueReference
Chemical FormulaC₁₃H₁₁NO₃S nih.gov
Dihedral Angle (between rings)2.74 (12)° nih.gov
Key Torsion Angle (C6—N1—C5—O1)-0.8 (5) Å nih.gov
Intramolecular Hydrogen Bond (D—H⋯A)N1—H1B⋯O2 nih.gov
Intermolecular InteractionsC—H⋯O interactions linking molecules nih.gov

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is an analytical technique used for the phase identification of a crystalline material and can provide information on unit cell dimensions. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. It is commonly used to characterize the bulk sample, assess its crystallinity, and identify different polymorphic forms. While specific PXRD patterns for this compound are not prominently featured in the available literature, this technique is listed as a potential analysis method for characterized reference standards to be performed when applicable. klivon.com In a broader context, patents detailing the synthesis of related 2-methyl thiophene derivatives mention the use of various analytical methods to characterize the products, implying the utility of techniques like PXRD for routine analysis in a production setting. google.com

Chromatographic Methods for Purity and Composition Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to ensure its purity and to analyze its presence in complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Commercial suppliers of this chemical specify HPLC as the method for purity determination. klivon.com Depending on the grade, the purity is typically guaranteed to be within a certain range, such as >90% or >95%. klivon.com This quality control step is critical for ensuring the reliability of the material in research and development applications. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Commercial Purity Specifications for this compound via Chromatography

Analytical MethodPurity SpecificationSource/GradeReference
HPLC>95%Characterized Reference Standard klivon.com
HPLC>90%Research Chemical / Analytical Standard klivon.com
GC≥96.0%Thermo Scientific Chemicals, 97% grade thermofisher.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another primary chromatographic technique used for the analysis of volatile compounds. This compound, being a liquid with a defined boiling point, is well-suited for GC analysis. It is used for purity assays, with some commercial products specifying a purity of ≥96.0% as determined by GC. thermofisher.com

Furthermore, GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing reaction mixtures. In a study on the electrochemical reduction of this compound, GC-MS was used to quantify the reaction products. acs.org The analysis revealed that under alternating current (AC) electrolysis, a 60% yield of the partial reduction product could be achieved, whereas direct current (DC) electrolysis produced no detectable amount of this product. acs.org This demonstrates the utility of GC in monitoring reaction progress and determining product selectivity. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying compounds in complex mixtures. For this compound and its derivatives, LC-MS serves not only for purity confirmation but also for structural elucidation of related species and metabolites. klivon.comnih.gov

For example, studies on the metabolism of other compounds utilize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to identify unknown metabolites in biological samples. nih.gov This same principle applies to tracking the fate of thiophene-containing molecules in various systems. The mass spectrometer provides a mass-to-charge ratio (m/z) and fragmentation patterns that act as a fingerprint for the molecule, enabling its definitive identification.

Predicted Collision Cross Section (CCS) Data for a Related Compound: Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)Reference
[M+H]⁺240.93906146.9 uni.lu
[M+Na]⁺262.92100157.6 uni.lu
[M-H]⁻238.92450151.7 uni.lu
[M+NH₄]⁺257.96560167.9 uni.lu

Other Specialized Analytical Techniques (e.g., ESR Spectroscopy)

Beyond the standard spectroscopic and chromatographic methods, other specialized techniques can provide unique insights into the electronic properties of this compound. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as radicals or transition metal ions. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, ESR can be a valuable tool for studying its radical ions. For instance, in electrochemical or photochemical reactions, radical intermediates may be formed. acs.org ESR spectroscopy would be the ideal method to detect and characterize these transient paramagnetic species, providing information about their electronic structure and environment. Chemical catalogs list ESR as an available, albeit specialized, analytical spectrum for this compound, indicating its applicability in specific research contexts. chemicalbook.com

Computational Chemistry and Theoretical Studies of Methyl Thiophene 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For methyl thiophene-2-carboxylate (B1233283), these theoretical studies provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study thiophene (B33073) derivatives to understand their molecular and electronic properties. nih.govnih.gov DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to optimize the molecular geometry and predict vibrational frequencies. nih.govmdpi.comresearchgate.net

Studies on related thiophene carboxylic acid derivatives have demonstrated that DFT calculations can accurately predict molecular structures and the energies of molecular orbitals. mdpi.com For instance, in a study of 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT was used to describe the molecules and predict their optimized structures and orbital energies. mdpi.com These computational approaches are also valuable for comparing the properties of different derivatives to identify features beneficial for specific applications, such as pharmaceuticals. mdpi.com

In the context of methyl thiophene-2-carboxylate, DFT studies can elucidate the influence of the methyl ester group on the electronic properties of the thiophene ring. researchgate.net The method allows for the calculation of various molecular descriptors related to chemical reactivity and spectral behavior. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. aimspress.com

For thiophene derivatives, the HOMO and LUMO are often delocalized over the thiophene ring. mdpi.com In a study of methyl-3-aminothiophene-2-carboxylate, both the HOMO and LUMO were found to be mainly delocalized over the thiophene ring, forming a highly delocalized π system. mdpi.com The HOMO-LUMO gap for this related compound was calculated to be approximately 4.537 eV, suggesting a high chemical reactivity. mdpi.com

In another study on thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gaps were found to be close, with amino derivatives having the highest and methyl derivatives the lowest. nih.govnih.gov The HOMO orbitals were primarily composed of π-orbitals of the thienyl, phenyl, and amide groups, while the LUMO orbitals consisted of π*-orbitals of the thienyl and phenyl groups. nih.gov The calculated HOMO and LUMO energies provide insights into the charge transfer that can occur within the molecule. iosrjournals.orgnih.gov

Table 1: Frontier Molecular Orbital Energies for Thiophene Derivatives

Compound/Derivative Type HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Methyl-3-aminothiophene-2-carboxylate - - 4.537 mdpi.com
3-Amino thiophene-2-carboxamide derivatives -5.58 to -5.91 -1.99 to -2.73 -

Note: Data is compiled from studies on related thiophene derivatives and may not represent this compound directly.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites of electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically colored red and blue, respectively. nih.gov

For thiophene derivatives, MEP analysis can reveal the reactive sites. In a study of methyl-3-aminothiophene-2-carboxylate, the electrostatic potential was calculated to better understand its properties. mdpi.com Similarly, for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP surface was analyzed to determine the relative reactivity positions. nih.gov The color-coded map for this compound ranged from -4.618e⁻³ (red) to +4.618e⁻³ (blue), indicating the electron-rich and electron-poor regions. nih.gov

The MEP surface of a molecule is mapped onto an isodensity surface, often at 0.001 atomic units, to provide a clear visualization of the potential. researchgate.net This analysis is crucial for understanding intermolecular interactions and chemical reactivity.

The Fukui function is a concept within Density Functional Theory that helps predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

In a study on newly synthesized thiophene derivatives, Fukui functions were used to identify the most reactive atoms. For ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, the analysis showed that the C4 atom in the thiophene ring was the most susceptible to nucleophilic attack, while the N9 atom was the most reactive site for electrophilic attack. nih.gov This type of analysis provides specific predictions about the regioselectivity of chemical reactions involving thiophene derivatives. The Fukui function is a powerful tool for understanding the regions within a molecule that are most likely to be involved in electron transfer processes. uchile.cl

In studies of thiophene derivatives like 2-thiophene carboxylic acid and thiophene-2-carbohydrazide (B147627), NBO analysis has been used to understand the stability arising from intramolecular interactions. iosrjournals.orgnih.gov The analysis calculates the stabilization energies (E(2)) associated with the delocalization of electron density from donor (bonding or lone pair) NBOs to acceptor (antibonding or Rydberg) NBOs. iosrjournals.org For example, in a study of a hydrazinecarbodithioate derivative, NBO analysis revealed that the compound had a structure composed of 97.42% Lewis and 2.58% non-Lewis character, indicating significant intra- and intermolecular charge transfer processes. nih.gov

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive way to visualize electron localization, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.org The ELF is a valuable tool for understanding the nature of chemical bonding in molecules. aps.org

ELF analysis can be used to map the electron pair probability in multielectronic systems. wikipedia.org The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A value of 0.5 corresponds to a uniform electron gas-like Pauli repulsion. aps.org When applied to molecules, ELF diagrams offer a clear visualization of the VSEPR theory in action. wikipedia.org This analysis is invariant to the transformation of molecular orbitals, making it a robust method for describing chemical bonding. wikipedia.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for predicting the behavior of molecules and their interactions with other substances at an atomic level. For thiophene derivatives, these studies are crucial in understanding their potential as therapeutic agents.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to screen for potential drug candidates by predicting the binding affinity and mode of interaction with a biological target, typically a protein or enzyme. researchgate.net

In the context of this compound derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For instance, a derivative, ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC), was docked with seven different protein receptors to identify the most favorable ligand-protein interactions. nih.gov Similarly, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was evaluated as a potential inhibitor of the Hepatitis B virus (HBV) through molecular docking, which indicated strong inhibitory potential. nih.gov

Studies on various thiophene analogues have shown significant docking scores against targets like GABAa receptors, suggesting potential antiepileptic activity. researchgate.net For example, twenty thiophene analogues exhibited docking scores ranging from -6.3 to -9.6 kcal/mol. researchgate.net Another study on thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4) showed that these compounds form multiple hydrogen bonds and hydrophobic interactions within the binding pocket of tubulin. nih.gov These findings underscore the utility of molecular docking in identifying promising thiophene-based compounds for various therapeutic areas, including antiviral, anticancer, and neurological applications. nih.govnih.govnih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Thiophene Derivatives

Compound/Derivative Biological Target Key Findings Reference(s)
Ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) 7 different protein receptors Identified best ligand-protein interactions for further study. nih.gov
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate Hepatitis B Virus (HBV) Demonstrated potential as a nanomolar inhibitor of HBV. nih.gov
Thiophene Analogues GABAa receptor (PDB: 4cof) Docking scores ranged from -6.3 to -9.6 kcal/mol, suggesting antiepileptic potential. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a ligand-protein complex, assessing its stability and conformational changes.

For thiophene derivatives, MD simulations have been used to validate the stability of complexes predicted by molecular docking. researchgate.netnih.gov In the study of ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC), MD simulations were performed to confirm the stability of the ligand-protein binding. nih.gov Similarly, simulations for phenylthiophene-2-carboxylate compounds as potential anticancer agents helped in understanding the stability of the complex through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) trajectories. researchgate.netresearchgate.net These analyses revealed considerable stability of the docked complexes, reinforcing the docking predictions. researchgate.net MD simulations on thiophene carboxamide derivatives targeting tubulin also confirmed stable binding within the active site, supporting their potential as anticancer agents. nih.gov

MMGBSA Calculations for Binding Affinity

The Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method is a popular approach to estimate the free energy of binding of a ligand to a protein. It offers a balance between accuracy and computational cost, making it a valuable tool in drug design. researchgate.netnih.gov

MMGBSA calculations were carried out for ethyl-2-amino-4-methyl thiophene-3-carboxylate to determine the binding affinity with various protein receptors, helping to quantify the strength of the interaction. nih.gov This method calculates the binding free energy by combining molecular mechanics energy, solvation free energy (polar and nonpolar), and conformational entropy. Although entropy calculations can be time-consuming, the MMGBSA approach generally provides reliable predictions of binding affinities. researchgate.netnih.gov Studies have shown that MMGBSA can effectively rank ligands and eliminate false positives from docking results. frontiersin.org For example, in a study of potential anti-tumor agents, the binding free energy calculated using MM-GBSA for the most promising compound was significantly lower (-49.28 kcal mol−1) than the reference molecule, indicating a stronger binding affinity. frontiersin.org

Intermolecular Interaction Analysis in Crystalline Structures

The analysis of intermolecular interactions in the crystalline state is crucial for understanding the packing of molecules, which influences physical properties such as solubility and stability. Hirshfeld surface analysis is a key technique used for this purpose.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. mdpi.com

This analysis has been applied to several derivatives of this compound to understand their crystal packing. For methyl-3-aminothiophene-2-carboxylate, Hirshfeld surface analysis revealed that the crystal structure is stabilized by N–H⋯O and N–H⋯N hydrogen bonds, along with weaker C–H⋯S and C–H⋯Cg interactions. mdpi.com In the case of ethyl-2-amino-4-methyl thiophene-3-carboxylate, the analysis showed that the crystal was primarily stabilized by H--H, O--H, and C--H bond formations. nih.gov Similarly, for methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, Hirshfeld analysis was used to study the various intermolecular interactions governing the crystal packing. nih.govresearchgate.net The surfaces are often mapped with properties like dnorm, which highlights regions of close intermolecular contacts. mdpi.comnih.gov

Fingerprint Plots

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts in the crystal. mdpi.com Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively.

For methyl-3-aminothiophene-2-carboxylate, 2D fingerprint plots quantified the contributions of various interactions. The most significant contributions were from H···H (41.7%), O···H (19.4%), and C···H (11.4%) contacts. mdpi.com In the study of ethyl-2-amino-4-methyl thiophene-3-carboxylate, fingerprint plots revealed that H--H interactions were the most significant contributors to the crystal packing. nih.gov These plots provide a visual and numerical breakdown of the interactions, offering a "fingerprint" of the crystal's intermolecular environment.

Table 2: Contribution of Intermolecular Contacts from Fingerprint Plots for Methyl-3-aminothiophene-2-carboxylate

Contact Type Contribution (%)
H···H 41.7%
O···H/H···O 19.4%
C···H/H···C 11.4%
S···H/H···S 9.9%
N···H/H···N 7.9%
C···C 4.3%
C···O/O···C 2.1%
S···C/C···S 1.8%
N···C/C···N 0.7%
O···N/N···O 0.4%
S···N/N···S 0.2%
S···S 0.1%
N···N 0.1%

Data derived from a study on methyl-3-aminothiophene-2-carboxylate. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Ethyl-2-amino-4-methyl thiophene-3-carboxylate
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate
Thiophene
Diazepam
Combretastatin A-4
Methyl-3-aminothiophene-2-carboxylate
2-Methylthiophene
Thiophene-2-carboxylate
Methyl 4-Methyl-thiophene-2-carboxylate
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Wortmannin
Phenylthiophene-2-carboxylate
2-aminothiophene-3-carbonitrile
2-(thiophen-2-yl)acetic acid
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Guanine
Thymine
Adenine
Cytosine

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and differentiate various types of non-covalent contacts, such as hydrogen bonds, van der Waals interactions, and steric clashes.

In the context of thiophene derivatives, RDG analysis has been effectively applied to understand crystal packing and intermolecular forces. For instance, in a computational study of Methyl 3-aminothiophene-2-carboxylate, a structurally similar compound, RDG analysis was used to verify the presence of specific intermolecular interactions. mdpi.com The analysis revealed distinct isosurfaces corresponding to different types of bonds:

Strong Hydrogen Bonds: A blue color on the RDG isosurface between the carboxyl and amino groups of neighboring molecules confirmed the formation of intermolecular N–H⋯O hydrogen bonds. mdpi.com

Van der Waals Interactions: Large, flat green areas of the isosurface between the carboxyl group oxygen and a ring hydrogen of an adjacent molecule indicated the prevalence of van der Waals forces and weaker C–H⋯O contacts. mdpi.com

Hydrogen Bonding Interactions

Hydrogen bonding plays a pivotal role in determining the structure and properties of molecules that contain hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms). This compound contains potential hydrogen bond acceptors—the carbonyl oxygen and the ester oxygen—but lacks a classical strong hydrogen bond donor. Consequently, it cannot form strong, conventional hydrogen bonds with itself.

However, it can participate in weaker C–H⋯O and C–H⋯S hydrogen bonds, where the hydrogen atoms of the thiophene ring or the methyl group interact with the oxygen or sulfur atoms of neighboring molecules. These interactions, although weaker than classical hydrogen bonds, can collectively contribute to the stability of the crystal structure.

The significance of hydrogen bonding is more pronounced in derivatives of this compound that are functionalized with hydrogen-bond-donating groups. For example, in Methyl 3-aminothiophene-2-carboxylate, both intramolecular and intermolecular hydrogen bonds are critical for stabilizing its conformation and crystal packing. mdpi.com The key interactions identified in this related molecule include:

Intramolecular N–H⋯O Hydrogen Bonds: Forming a stable six-membered ring motif. mdpi.com

Intermolecular N–H⋯O and N–H⋯N Hydrogen Bonds: Linking molecules together in the crystal lattice. mdpi.com

Similarly, studies on other thiophene derivatives, such as 2-amino-4-methylthiophene-3-carboxylate, also show the formation of dimers and chains through N-H⋯O and N-H⋯S hydrogen bonds. The presence of these interactions significantly influences the supramolecular assembly.

For this compound, the primary intermolecular interactions would be dipole-dipole forces arising from the polar ester group and the aforementioned weak C-H⋯O/S hydrogen bonds, alongside dispersion forces. The table below summarizes the types of hydrogen bonds observed in related thiophene structures, providing a reference for the potential, albeit weaker, interactions involving this compound.

Interacting AtomsType of InteractionMolecule Exhibiting InteractionReference
N-H···OStrong, Inter- and IntramolecularMethyl 3-aminothiophene-2-carboxylate mdpi.com
N-H···NIntermolecularMethyl 3-aminothiophene-2-carboxylate mdpi.com
N-H···SIntermolecular2-amino-4-methylthiophene-3-carboxylate
C-H···OWeak, IntermolecularMethyl 3-aminothiophene-2-carboxylate mdpi.com
C-H···SWeak, IntermolecularMethyl 3-aminothiophene-2-carboxylate mdpi.com

Tautomerism and Conformational Analysis

Tautomerism

Tautomers are structural isomers of a chemical compound that readily interconvert. This phenomenon is most common in molecules containing functional groups that can undergo proton migration, such as keto-enol tautomerism. For this compound, significant tautomerism is not expected. The ester functional group is generally stable and does not participate in proton transfer under normal conditions. The aromatic thiophene ring is also not prone to tautomerization.

However, studies on related compounds, such as thiophene-2-carbohydrazide (formed by reacting this compound with hydrazine), have shown that amide-imidic acid prototropic tautomerization is a relevant process. In such derivatives, a proton can migrate from a nitrogen atom to the carbonyl oxygen, leading to an equilibrium between the amide and imidic acid forms. This highlights that the potential for tautomerism in thiophene-2-carboxylic acid derivatives is highly dependent on the nature of the substituent attached to the carbonyl carbon.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C2-C(carbonyl) single bond. This rotation determines the orientation of the methoxycarbonyl group relative to the thiophene ring.

Computational studies, such as those employing MNDO (Modified Neglect of Diatomic Overlap) calculations on substituted methyl 2-thiophenecarboxylates, have been used to determine the most stable conformations. These studies are essential for interpreting experimental data, such as 13C NMR spectra, where chemical shifts and coupling constants are influenced by the molecule's geometry. nist.gov

Two principal planar conformations can be envisaged for this compound, defined by the dihedral angle between the thiophene ring and the ester group:

syn-conformation: The carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring.

anti-conformation: The carbonyl oxygen is oriented away from the sulfur atom.

The relative stability of these conformers is determined by a balance of steric and electronic effects, including potential weak intramolecular interactions. The energy barrier to rotation between these conformers is typically low, meaning that both may be present at room temperature, although one is usually more populated. The preferred conformation can influence the molecule's dipole moment, its packing in a crystal, and its interaction with biological targets or other molecules.

The table below summarizes the key aspects of the conformational analysis of this compound.

Conformational FeatureDescriptionExpected Outcome
Rotatable Bond C(thiophene)-C(carbonyl)Defines the orientation of the ester group relative to the ring.
Possible Planar Conformations syn (C=O towards S) and anti (C=O away from S)One conformation is likely to be more energetically favorable.
Energy Barrier The energy required to rotate between conformersExpected to be relatively low, allowing for dynamic equilibrium.

Applications of Methyl Thiophene 2 Carboxylate in Organic Synthesis

Building Block for Complex Heterocyclic Compounds

The inherent structure of methyl thiophene-2-carboxylate (B1233283) makes it an ideal scaffold for the synthesis of complex heterocyclic compounds. researchgate.netresearchgate.net The thiophene (B33073) ring can be further functionalized through various reactions, while the methyl ester group provides a handle for modifications such as amidation, reduction, or hydrolysis. nih.govwikipedia.org This dual reactivity allows for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. ontosight.aiontosight.ainih.gov

Methyl thiophene-2-carboxylate serves as a precursor for a multitude of novel thiophene derivatives. These derivatives are often synthesized with the aim of exploring their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ainih.govnih.gov The synthesis strategies frequently involve reactions at the thiophene ring or transformations of the carboxylate group.

One common approach involves the introduction of substituents onto the thiophene ring. For instance, the reaction of thiophene derivatives with systems like CCl4–CH3OH–VO(acac)2 can lead to the regioselective insertion of a methoxycarbonyl group at the 5-position. semanticscholar.org This method has been used to transform 2-acetylthiophene (B1664040) into methyl 2-acetyl-5-thiophenecarboxylate. semanticscholar.org

Another key strategy is the modification of the ester group, often after the introduction of other functional groups to the thiophene ring. For example, methyl 3-amino-4-methylthiophene-2-carboxylate is a key intermediate that can be synthesized from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. chemicalbook.comprepchem.com This amino-substituted thiophene can then be used to create more complex derivatives. nih.gov

The following table summarizes several novel thiophene derivatives synthesized using this compound or closely related starting materials.

Starting Material/IntermediateReagents and ConditionsProductResearch Focus
ThiopheneCCl4–CH3OH–VO(acac)2 systemMethyl 2-thiophenecarboxylateDevelopment of new synthetic methods for 2-thiophenecarboxylic acids. semanticscholar.org
2-AcetylthiopheneCCl4–CH3OH–VO(acac)2 systemMethyl 2-acetyl-5-thiophenecarboxylateRegioselective functionalization of the thiophene ring. semanticscholar.org
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine (B1172632) hydrochloride, acetonitrile (B52724), refluxMethyl 3-amino-4-methylthiophene-2-carboxylateSynthesis of amino-substituted thiophene building blocks. prepchem.com
3,5-Diethyl-2-amino-4-methylthiophenecarboxylateVarious reagents3-Pyrazolyl-thiophene derivativesEvaluation of anti-inflammatory and analgesic activities. nih.gov
Methyl 3-methylthiophene-2-carboxylateAqueous bromination, followed by hydrolysis4-Bromo-3-methyl-2-thiophenecarboxylic acidIntermediate for the synthesis of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org
4-AminoacetophenoneChloroacetylation, then condensation with functionalized thiocarbamoyl compoundsThiophene-2-carboxamide derivativesInvestigation of antioxidant and antibacterial properties. nih.gov

This compound and its derivatives are crucial precursors for the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with another ring system. researchgate.net A prominent example is the synthesis of thieno[2,3-d]pyrimidines, which are known to possess a range of biological activities and are of significant interest in medicinal chemistry. nih.govnih.gov

The synthesis of these fused systems often starts with an appropriately substituted thiophene, such as an amino-thiophene carboxylate. The amino and ester groups can then react with various reagents to form the second heterocyclic ring. For example, 2-amino-thiophene-3-carboxylates can be cyclized to form the pyrimidine (B1678525) ring of thieno[2,3-d]pyrimidines. These compounds have been investigated as potential kinase inhibitors for cancer therapy. nih.gov

Similarly, derivatives of this compound can be used to prepare other fused systems like thieno[2,3-b]pyridines. mdpi.com The general strategy involves the construction of the pyridine (B92270) ring onto the thiophene core, often utilizing a multi-step synthetic sequence. These fused heterocycles are also explored for their potential pharmacological applications. researchgate.netmdpi.com The synthesis of methyl thieno[2,3-d]pyrimidine-2-carboxylate itself highlights the direct lineage from thiophene precursors to these complex fused structures. a2bchem.com

Role in Fine Chemical Synthesis

This compound is an important intermediate in the synthesis of fine chemicals. matrix-fine-chemicals.comresearchgate.net Fine chemicals are pure, single substances that are produced in limited quantities and are often used as starting materials for specialty chemicals. The production of this compound is undertaken by chemical suppliers who specialize in these types of compounds, indicating its role in this sector of the chemical industry. matrix-fine-chemicals.comadventchembio.com Its utility as a building block for more complex molecules, such as pharmaceuticals and agrochemicals, underscores its importance in fine chemical synthesis. researchgate.netnih.gov

Intermediate in Specialty Chemical Production

As an extension of its role in fine chemical synthesis, this compound serves as a key intermediate in the production of specialty chemicals. matrix-fine-chemicals.comresearchgate.netresearchgate.net These are chemicals that are produced for a specific end-use and are often characterized by their performance-enhancing properties.

A notable example is its use in the agrochemical industry. Derivatives of this compound are precursors to certain insecticides. beilstein-journals.org For instance, 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a key building block for a new family of 1,2,4-triazole insecticides, is synthesized from methyl 3-methylthiophene-2-carboxylate. beilstein-journals.org The synthesis involves the bromination of the thiophene ring followed by hydrolysis of the methyl ester and subsequent conversion to the acid chloride. beilstein-journals.org This demonstrates a clear pathway from this compound to a high-value specialty chemical.

Synthesis of Long-Chain Esters and Polyfunctional Molecules

The reactivity of this compound also lends itself to the synthesis of long-chain esters and polyfunctional molecules. While direct transesterification can produce other simple esters, more complex structures can also be built.

An example of the synthesis of a polyfunctional molecule is the formation of dimethyl 3-methyl-2,5-thiophenedicarboxylate. semanticscholar.org This molecule contains two ester groups and a methyl substituent on the thiophene ring. It is of interest as a monomer for the preparation of electroconductive polymers. semanticscholar.org The synthesis involves the carboxylation of 3-methylthiophene, demonstrating how the thiophene core can be further functionalized to create molecules with multiple reactive sites. semanticscholar.org

Research on Methyl Thiophene 2 Carboxylate in Medicinal Chemistry

Development of Pharmaceutical Intermediates

Methyl thiophene-2-carboxylate (B1233283) and its derivatives are key starting materials and intermediates in the synthesis of a wide array of complex molecules with pharmaceutical applications. ontosight.ai The compound's structure, featuring a reactive ester group and an aromatic thiophene (B33073) ring, allows for various chemical modifications, making it a valuable scaffold in drug discovery. ontosight.ainih.gov

One of the primary applications is in the creation of more elaborate thiophene-containing molecules. For instance, methyl 3-amino-4-methylthiophene-2-carboxylate is synthesized from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene and serves as an important pharmaceutical intermediate. cphi-online.comchemicalbook.com Similarly, methyl 2-aminothiophene-3-carboxylate acts as a core intermediate for potential antibacterial and antiviral drug candidates. nbinno.com

The versatility of thiophene derivatives extends to the synthesis of compounds for various therapeutic areas. They are used as building blocks for:

Anti-inflammatory drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid are based on thiophene structures. nih.gov

Anticancer agents: The anticancer drug Raltitrexed contains a thiophene ring. nih.govfarmaciajournal.com

Antihypertensive agents: Thienopyrimidinedione derivatives, synthesized from thiophene precursors, have shown potent antihypertensive effects. nih.govnih.gov

Antiviral compounds: Thiophene derivatives are integral to the synthesis of inhibitors for enzymes like Hepatitis C Virus (HCV) polymerase. nih.govacs.org

The synthesis of these complex pharmaceutical molecules often involves multi-step processes where the thiophene carboxylate moiety is introduced early and subsequently modified. For example, the synthesis of certain GABA aminotransferase substrates starts with methyl 4-methylthiophene-2-carboxylic acid. nih.gov This highlights the foundational role of methyl thiophene-2-carboxylate and its analogues in constructing a diverse range of bioactive compounds. nih.gov

Exploration of Biological Activity and Therapeutic Potential

While often used as a synthetic intermediate, derivatives originating from the this compound scaffold have been extensively studied for their direct biological activities. The inherent properties of the thiophene ring, combined with various functional groups, lead to a broad spectrum of pharmacological effects. farmaciajournal.comnih.govnih.gov

Derivatives of thiophene-2-carboxylic acid have demonstrated significant antimicrobial and antifungal properties. farmaciajournal.com The thiophene nucleus is a key component in drugs like the antimicrobial Cefoxitin. farmaciajournal.com

Research has shown that converting the carboxylate group into an amide (carboxamide) can yield potent antimicrobial agents.

A study on thiophene-2-carboxamide derivatives found that compounds with an amino group at the 3-position (3-amino thiophene-2-carboxamides) displayed higher antibacterial activity than those with a hydroxyl or methyl group at the same position. nih.gov

One amino derivative, compound 7b , which includes a methoxy (B1213986) group, showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis, with inhibition percentages of 86.9%, 83.3%, and 82.6% respectively, comparable to the antibiotic ampicillin. nih.gov

Another study synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides and found two compounds, 4a and 4c , to be highly active against extended-spectrum β-lactamase (ESBL) producing E. coli, a type of resistant bacteria. mdpi.com

New thiourea (B124793) derivatives of 2-thiophene carboxylic acid have also been investigated, showing significant in vitro antifungal activity against Candida species, a common cause of fungal infections. farmaciajournal.comfarmaciajournal.com

Table 1: Antibacterial Activity of Selected Thiophene-2-Carboxamide Derivatives

Compound Target Bacteria Activity/Inhibition Source
3-Amino thiophene-2-carboxamide (7b) P. aeruginosa 86.9% inhibition nih.gov
3-Amino thiophene-2-carboxamide (7b) S. aureus 83.3% inhibition nih.gov
3-Amino thiophene-2-carboxamide (7b) B. subtilis 82.6% inhibition nih.gov

Thiophene-based compounds are well-recognized for their anti-inflammatory potential, with commercial drugs like Tiaprofenic acid serving as prime examples. nih.govnih.gov The presence of carboxylic acid or ester groups, such as in this compound, is a frequently noted structural feature in compounds with anti-inflammatory activity. nih.gov

Studies have explored various derivatives:

In one study, a thiophene derivative, compound 15 , demonstrated a 58.46% inhibition of inflammation in a carrageenan-induced paw edema model in rats, which was superior to the standard drug indomethacin (B1671933) (47.73% inhibition). nih.gov

Another newly synthesized thiophene carboxamide compound was evaluated in both acute and chronic inflammation models in rats. njppp.com The compound showed significant inhibition of inflammation, comparable to indomethacin. njppp.com

The mechanism of action for some of these compounds is thought to involve the reduction of pro-inflammatory gene expression for cytokines like TNF-α, IL-1β, and IL-6. nih.gov

The structural characteristics, including the thiophene ring and associated functional groups like esters and amides, are crucial for interaction with biological targets such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. nih.gov

The thiophene scaffold is a key component in several anticancer agents, including the approved drug Raltitrexed. nih.govsci-hub.se Derivatives of this compound have been a focus of research for developing new antitumor therapeutics. nih.govsci-hub.semdpi.com

One study synthesized a series of thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent. mdpi.com Two of these compounds, 2b and 2e , were identified as the most potent against the Hep3B liver cancer cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. mdpi.com These compounds were also tested in a 3D spheroid model, which more closely mimics a tumor's characteristics, confirming their potential. mdpi.com

Another research effort developed thiophene-2-thiosemicarbazones as potential anti-proliferative agents. sci-hub.se These compounds were screened against a panel of nine human cancer cell lines, with some showing significant activity. sci-hub.se

The synthesis of arylazothiazole derivatives containing a thienyl ring also yielded compounds with promising activity against liver carcinoma (HepG2) cell lines. sci-hub.se One compound was found to be highly active with an IC₅₀ of 1.37 ± 0.15 mM. sci-hub.se

These findings underscore the importance of the thiophene core in designing novel molecules that can target cancer cells. sci-hub.seimpactfactor.org

Table 2: Anticancer Activity of Selected Thiophene Derivatives

Compound/Derivative Class Cancer Cell Line Potency (IC₅₀) Source
Thiophene carboxamide (2b) Hep3B (Liver Cancer) 5.46 µM mdpi.com
Thiophene carboxamide (2e) Hep3B (Liver Cancer) 12.58 µM mdpi.com

Thiophene derivatives have been successfully developed as potent antihypertensive agents. nih.gov The research in this area often involves incorporating the thiophene nucleus into larger, more complex heterocyclic systems.

A significant area of investigation has been the synthesis of thienopyrimidinedione derivatives . nih.govacs.org

A series of these compounds, with specific substitutions, were synthesized and evaluated for their ability to lower blood pressure in spontaneously hypertensive rats. nih.gov

Three compounds in particular, which contained a [(2-methoxyphenyl)piperazinyl]ethyl group, were found to be potent oral antihypertensive agents. nih.gov

These compounds are believed to act as alpha-1 antagonists, a mechanism used by drugs like prazosin (B1663645) to relax blood vessels and reduce blood pressure. nih.gov The study demonstrated that these thiophene-based molecules had potent activity, with some being more powerful than the reference drugs. nih.gov

This line of research highlights how the thiophene core can be integrated into structures that interact with key targets in the cardiovascular system. cphi-online.comnih.gov

The thiophene ring is a key structural element in the design of various antiviral agents, particularly those targeting HIV and the Hepatitis C Virus (HCV). nih.gov

Hepatitis C Virus (HCV) Inhibitors:

Thiophene carboxylic acids have been used to design inhibitors of the HCV NS5B polymerase, an enzyme essential for viral replication. nih.gov One study reported the development of lactam-thiophene carboxylic acids, with a lead compound showing a favorable pharmacokinetic profile. nih.gov

Another class, 2-(2-thienyl)-5,6-dihydroxy-4-carboxypyrimidines , also acts as inhibitors of the HCV NS5B polymerase, with one derivative showing an EC₅₀ of 9.3 μM in a cell-based assay. acs.org

More recently, thiophen urea (B33335) (TU) derivatives were identified as a new class of HCV entry inhibitors. nih.govtandfonline.com The lead compound, J2H-1701 , exhibited potent antiviral activity against multiple HCV genotypes with EC₅₀ values in the nanomolar range, suggesting it could be a promising candidate for further development. nih.govtandfonline.com

Anti-HIV-1 Integrase:

HIV-1 integrase is a critical enzyme that allows the virus to integrate its DNA into the host cell's genome. nih.gov Carboxylate-functionalized molecules have been designed as inhibitors of this enzyme. nih.gov While direct use of this compound is less common, the carboxylate functional group is a key feature in these inhibitors.

Researchers have developed foldamers (synthetic molecules that mimic biological structures) bearing carboxylate groups that act as competitive inhibitors of HIV-1 integrase. nih.gov These studies demonstrate the importance of the carboxylate moiety, found in this compound, for designing new classes of antiviral agents. nih.gov

Enzyme and Receptor Modulation

The this compound scaffold and its derivatives are significant in medicinal chemistry due to their ability to modulate various enzymes and receptors. This versatility makes them valuable starting points for the development of novel therapeutic agents.

Factor Xa Inhibitors: The thiophene-2-carboxamide core is a key structural feature of several Factor Xa (FXa) inhibitors, which are a class of anticoagulants. nih.gov Rivaroxaban, a marketed antithrombotic agent, incorporates this moiety. nih.gov FXa is a critical enzyme in the coagulation cascade, and its inhibition prevents the formation of blood clots. nih.gov

PI3K Inhibitors: Derivatives of this compound have been developed as potent and selective inhibitors of phosphatidylinositol-3-kinases (PI3Ks). nih.gov PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, and survival. nih.gov The dysregulation of the PI3K pathway is implicated in cancer, making PI3K inhibitors a target for oncology drug development. nih.gov Structure-based drug design has led to tetra-substituted thiophenes with subnanomolar potency against PI3Kα and high selectivity over other kinases like mTOR. nih.gov

GABA Aminotransferase (GABA-AT): Thiophene derivatives have been investigated as potential substrates and inhibitors of GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Modulating GABA levels in the brain is a key strategy for treating neurological disorders like epilepsy. nih.govresearchgate.net Studies have shown that certain thiophene analogues can enhance the action of GABA. researchgate.net

Cannabinoid CB1 and CB2 Receptors: The thiophene ring is a component in ligands developed for cannabinoid receptors CB1 and CB2. nih.gov These receptors are involved in various physiological processes, and their modulation is a target for treating pain, inflammation, and other conditions. Synthetic cannabinoids often incorporate a thiophene-2-carboxamide fragment as a bioisostere for other chemical groups to interact with these receptors. nih.gov For instance, activation of CB1 and CB2 receptors has been shown to induce apoptosis in colon cancer cells. nih.gov

Mu-opioid Receptor: Benzo[b]thiophene-2-carboxamide derivatives have been identified as novel agonists for the mu-opioid receptor, exhibiting potent analgesic effects. tmu.edu.tw The mu-opioid receptor is the primary target for opioid analgesics like morphine. youtube.com Activation of this receptor is responsible for pain relief but also for side effects like respiratory depression and constipation. youtube.com Research has focused on developing agonists that provide analgesia with reduced side effects. tmu.edu.tw

Antithrombotic Activity

The antithrombotic activity of this compound derivatives is primarily linked to their ability to inhibit Factor Xa. As mentioned, the thiophene-2-carboxamide structure is a central component of the direct oral anticoagulant Rivaroxaban. nih.gov This drug inhibits both free FXa and FXa bound in the prothrombinase complex, effectively blocking the amplification of the coagulation cascade. nih.gov The development of such agents represents a significant advancement in the prevention and treatment of thromboembolic disorders. nih.gov

Analgesic Properties

The analgesic properties of compounds derived from this compound are largely attributed to their interaction with the mu-opioid receptor. tmu.edu.tw Benzo[b]thiophene-2-carboxamide analogues have been synthesized and shown to act as potent agonists at this receptor, leading to significant pain relief in preclinical models. tmu.edu.tw The goal of many research programs is to create new analgesics that maintain the pain-relieving efficacy of traditional opioids while minimizing adverse effects such as constipation and respiratory depression. tmu.edu.twyoutube.com

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of thiophene derivatives. This activity is often evaluated by their ability to scavenge free radicals. For instance, a series of thiophene-2-carboxamide derivatives were assessed for their antioxidant properties, with some compounds showing significant radical scavenging activity. nih.gov In one study, 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov Another study on thiourea derivatives of 2-thiophene carboxylic acid also confirmed their antioxidant capabilities. researchgate.net The antioxidant activity is generally attributed to the ability of the thiophene ring and its substituents to donate electrons and stabilize free radicals.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights:

For PI3K Inhibition: In the development of tetra-substituted thiophene inhibitors of PI3K, the carboxylic acid moiety was identified as a key interaction group. Replacing it with a 1,2,4-triazole (B32235) was found to maintain a critical hydrogen-bonding network within the PI3K receptor, leading to improved potency and selectivity. nih.gov

For Antioxidant and Antibacterial Activity: In a series of thiophene-2-carboxamide derivatives, it was found that 3-amino derivatives were more potent antioxidants and antibacterial agents than the corresponding 3-hydroxy or 3-methyl derivatives. nih.gov This was attributed to the electron-donating nature of the amino group. nih.gov Furthermore, the presence of a methoxy group on an aryl substituent attached to the carboxamide nitrogen enhanced antibacterial activity. nih.gov

For Mu-Opioid Receptor Agonism: Structural modifications of benzo[b]thiophene-2-carboxamides have been explored to identify potent analgesics with fewer side effects. tmu.edu.tw These studies help in understanding the key structural features required for potent activation of the mu-opioid receptor.

Table 1: SAR Highlights for this compound Derivatives
Target/ActivityFavorable Structural FeaturesUnfavorable Structural FeaturesReference
PI3K Inhibition1,2,4-triazole in place of carboxylic acid nih.gov
Antioxidant ActivityAmino group at position 3Methyl group at position 3 nih.gov
Antibacterial ActivityAmino group at position 3; Methoxy group on aryl substituent nih.gov

Mechanism of Action Studies in Biological Systems

Understanding the mechanism of action at a molecular level is fundamental for drug development. For this compound derivatives, several mechanisms have been elucidated:

PI3K Inhibition: These inhibitors function by binding to the ATP-binding pocket of the PI3K enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), thereby blocking the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. nih.gov

GABA-AT Inhibition/Inactivation: Certain thiophene-based analogues act as inactivators of GABA-AT. nih.govresearchgate.net The proposed mechanism involves the formation of a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site. nih.gov This is followed by a series of chemical transformations that can lead to the formation of a stable, inactivated enzyme-inhibitor complex, thus preventing the degradation of GABA. nih.govresearchgate.net

Cannabinoid Receptor Modulation: Thiophene-based ligands modulate the activity of CB1 and CB2 receptors. nih.gov As G-protein coupled receptors (GPCRs), their activation by agonists typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels. nih.gov For instance, the activation of these receptors in colon cancer cells has been shown to induce apoptosis through a pathway involving the de novo synthesis of ceramide, which is mediated by tumor necrosis factor-alpha (TNF-α). nih.gov

Mu-Opioid Receptor Agonism: Derivatives of this compound that act as mu-opioid receptor agonists elicit their analgesic effects by mimicking endogenous opioids. tmu.edu.tw Upon binding to the receptor, they activate downstream signaling pathways, primarily through G-proteins, which leads to a decrease in neuronal excitability and the inhibition of pain signal transmission. youtube.com

Table 2: Mechanisms of Action for this compound Derivatives
Biological ActivityMechanism of ActionKey Molecular TargetReference
PI3K InhibitionBlocks ATP-binding pocket, inhibiting the PI3K/AKT/mTOR pathwayPhosphatidylinositol-3-kinase (PI3K) nih.gov
GABA-AT InactivationForms a stable complex with the PLP cofactor in the active siteGABA aminotransferase (GABA-AT) nih.govnih.gov
Cannabinoid Receptor ModulationActivates GPCR signaling, leading to apoptosis via ceramide synthesisCannabinoid Receptors (CB1, CB2) nih.govnih.gov
Mu-Opioid Receptor AgonismActivates G-protein signaling to reduce neuronal excitability and pain transmissionMu-opioid Receptor tmu.edu.twyoutube.com

Applications and Research in Materials Science and Organic Electronics

Development of Advanced Materials

Methyl thiophene-2-carboxylate (B1233283) serves as a versatile intermediate in the synthesis of functional materials. The thiophene (B33073) scaffold, with its inherent electronic characteristics and potential for chemical modification, is a key component in the design of advanced materials. For instance, derivatives like Methyl 2-aminothiophene-3-carboxylate are utilized as foundational structures in the creation of organic semiconductors and other bioactive molecules . The adaptability of the thiophene ring allows for the synthesis of complex organic molecules and heterocyclic compounds, which are integral to the development of novel materials with tailored properties .

Precursors for Polymeric Materials

The polymerization of thiophene and its derivatives is a well-established method for producing conductive polymers with a wide range of applications. While direct polymerization of methyl thiophene-2-carboxylate is not extensively documented in the provided research, the polymerization of closely related thiophene derivatives underscores its potential as a monomer. For example, thiophene-2-carbaldehyde (B41791) has been successfully polymerized using acid catalysts to create poly(thiophene-2-carbaldehyde) journalskuwait.orgresearchgate.net.

Furthermore, research into copolymers has demonstrated the utility of thiophene carboxylates. Copolymers of poly(hexyl thiophene-3-carboxylate) have been synthesized via oxidative direct arylation polymerization, a method noted for its simplicity and efficiency rsc.org. This process allows for the creation of random copolymers with well-defined structures and molecular weights rsc.org. Similarly, poly(2-thiophen-3-yl-malonic acid dimethyl ester), a structurally analogous compound, has been synthesized through chemical oxidative coupling polymerization, which can then be hydrolyzed to form a polythiophene with two carboxylic acids per repeating unit researchgate.net. These examples highlight the role of thiophene carboxylate derivatives as essential precursors for a variety of polymeric materials.

Conductive Polymers and Organic Electronics

Thiophene-based polymers are at the forefront of research in conductive polymers and organic electronics. Their utility stems from the delocalized π-electron system of the polythiophene backbone, which facilitates charge transport. The process of oxidative polymerization of thiophene monomers is a key method for producing these materials, which are used for applications such as antistatic coatings and as electrode materials in rechargeable batteries google.com.

Derivatives of this compound are instrumental in the field of organic semiconductors. The electronic properties of the thiophene ring make it an excellent candidate for use in active layers of electronic devices . Thiophene-based conjugated polymers are particularly noted for their application in optoelectronic devices, including solar cells researchgate.net. The ability to tune the properties of these polymers through chemical modification of the thiophene monomer allows for the optimization of device performance.

The electrochemical behavior of this compound has been a subject of detailed study. Research has shown that it undergoes reduction, and the selectivity of this reduction can be controlled through the application of alternating current (AC) electrolysis versus direct current (DC) electrolysis acs.org. Fast-scan cyclic voltammetry studies have revealed that the reduction is a diffusion-limited process acs.org.

In terms of luminescence, derivatives of thiophene-2-carboxylic acid are used to construct metal-organic frameworks (MOFs) that exhibit interesting photoluminescent properties. For example, MOFs constructed with 2,5-thiophenedicarboxylic acid can display good luminescent properties at room temperature researchgate.net. Furthermore, polythiophene-based hybrid conjugated polymers have been shown to be moderately fluorescent in solution, with the polymer backbone being the source of the emission researchgate.net.

Thiophene derivatives are a significant class of materials for non-linear optical (NLO) applications due to their potential for large molecular hyperpolarizabilities. Organic compounds with significant NLO properties are crucial for the development of optoelectronic technologies acs.orgnih.gov. Research into functionalized fused thiophenes has identified them as a class of thermally stable and efficient second-order NLO chromophores acs.org. Theoretical studies using density functional theory (DFT) have been employed to investigate the NLO properties of various organic push-pull chromophores, including those based on thiophene, to guide the design of new materials with enhanced NLO responses rsc.org. The strategic design of molecules with donor-π-acceptor frameworks, where the thiophene ring can act as part of the π-bridge, is a common approach to maximizing NLO effects acs.orgnih.gov.

The foundation of the utility of polythiophenes in electronic devices is their ability to transport charge. The oxidative polymerization of thiophene monomers leads to the formation of conjugated polymers with high electrical conductivity google.com. These materials are essential for applications requiring antistatic properties and for use as electrode materials in energy storage devices like rechargeable batteries google.com. The efficiency of charge transport in these materials is a critical parameter that influences the performance of organic electronic devices.

Sensors and Switches Based on Thiophene Derivatives

The inherent electronic and optical properties of the thiophene ring, combined with its chemical stability and the ease with which it can be functionalized, make it a valuable building block in the field of materials science. researchgate.netunibo.it These characteristics are particularly advantageous for the development of sophisticated sensors and molecular switches. researchgate.net Thiophene derivatives are integral to a wide range of applications, from chemosensors that detect specific ions to light-responsive molecular switches for nanotechnology. researchgate.netrug.nl

Fluorescent Chemosensors

Thiophene derivatives are widely employed as core components in fluorescent chemosensors due to their ability to act as signaling units. mdpi.comresearchgate.net The sulfur atom in the thiophene ring can function as a binding site for metal ions, leading to stable complex formation and detectable changes in the molecule's photophysical properties. researchgate.net Functionalization of the thiophene scaffold allows for the fine-tuning of selectivity and sensitivity towards specific analytes, including metal ions and anions. researchgate.netpdx.edu

Detection of Metal Ions and Anions:

Research has demonstrated the successful design of thiophene-based fluorescent sensors for various ions. These sensors often operate on a "turn-on" mechanism, where the fluorescence intensity increases significantly upon binding with the target analyte. mdpi.comoup.com

Zinc (Zn²⁺) and Cyanide (CN⁻): A novel chemosensor, DHADC, which incorporates a thiophene moiety, was developed for the selective detection of both Zn²⁺ and CN⁻ ions. mdpi.comnih.gov The sensor exhibits a "turn-on" fluorescent response in the presence of these ions. mdpi.com The detection mechanism for Zn²⁺ is attributed to a chelation-enhanced fluorescence (CHEF) effect. mdpi.com The binding ratio between the DHADC sensor and both Zn²⁺ and CN⁻ was determined to be 1:1. mdpi.com This sensor proved effective for imaging zinc ions in living HeLa cells and zebrafish. mdpi.comnih.gov

Mercury (Hg²⁺): Molecular sensors combining pyridine (B92270) and thiophene groups have shown good selectivity for mercury(II) ions over other transition metals, providing a ratiometric absorption and fluorescent response. pdx.edu The selectivity and association constant (Kₐ) can be improved by functionalizing the thiophene ring with electron-donating groups. pdx.edu

Copper (Cu²⁺) and Aluminum (Al³⁺): A dual-functional chemosensor based on a thiophene hydrazide derivative (TSB) was synthesized to act as a colorimetric sensor for Cu²⁺ and a "turn-on" fluorescent sensor for Al³⁺. researchgate.net The binding of Al³⁺ inhibits the photoinduced electron transfer (PET) process, causing a strong fluorescence response. researchgate.net

The performance of several thiophene-based fluorescent chemosensors is summarized in the table below.

Sensor CompoundAnalyte(s)Detection LimitBinding Ratio (Sensor:Analyte)
DHADC Zn²⁺2.55 (±0.05) μM1:1
CN⁻44.6 (±1.5) μM1:1
TSB Cu²⁺46.5 nM1:1
Al³⁺32.7 nM1:1
Zn²⁺Not specified1:1

Table 1: Performance of selected thiophene-based fluorescent chemosensors. Data sourced from references mdpi.comresearchgate.netoup.com.

Electrochemical Biosensors

The electroactive nature of polymers derived from thiophene makes them excellent candidates for electrochemical biosensors. Polythiophenes can be functionalized to immobilize biorecognition elements, such as aptamers, for the detection of specific biological targets. acs.org

An example is the development of an aptasensor for Mucin-1 (MUC1), a glycoprotein (B1211001) biomarker for various cancers. acs.org This sensor was constructed by modifying an indium tin oxide surface with an electroactive copolymer of 3,4-ethylenedioxythiophene (B145204) (EDOT) and a carboxyl-functionalized derivative (ProDOT(COOH)₂). acs.org The copolymer with a 1:2 ratio of EDOT to ProDOT(COOH)₂ was found to be the most stable and offered the best performance. acs.org This biosensor demonstrated high sensitivity and selectivity for the MUC1 peptide, with a limit of detection of 369 fg/mL. acs.org

Photochromic Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light. rug.nl Thiophene derivatives, particularly dithienylethenes, are a cornerstone in the design of photochromic switches. rug.nl

These switches operate based on a light-induced isomerization. Typically, ultraviolet (UV) light triggers the conversion from a more stable open-ring form to a closed-ring isomer, which is an energetically uphill process. rug.nl This transformation is accompanied by a significant change in the molecule's absorption spectrum. The reverse process, from the closed to the open form, can be induced by visible light. rug.nl This ability to control the state of the molecule with different wavelengths of light makes dithienylethene-based switches highly valuable for applications in nanotechnology and the development of light-controllable molecular systems. rug.nl

Future Research Directions and Perspectives for Methyl Thiophene 2 Carboxylate

Design and Synthesis of Novel Methyl Thiophene-2-carboxylate (B1233283) Analogs with Enhanced Properties

The inherent versatility of the thiophene (B33073) ring serves as a foundation for the design and synthesis of a vast array of novel methyl thiophene-2-carboxylate analogs. researchgate.net Future research will likely focus on the strategic introduction of various functional groups to the thiophene core to modulate and enhance its physicochemical and biological properties. nih.gov The substitution of a ring carbon with sulfur alters the molecule's electronic distribution and geometry, influencing its reactivity and potential as a pharmacophore. mdpi.com

Researchers are actively exploring the synthesis of thiophene-2-carboxamide and thiophene-2,5-dicarbohydrazide (B7745189) derivatives, which have shown promise as potential anticancer agents. nih.govresearchgate.net For instance, the introduction of an amino group to thiophene-2-carboxamide derivatives has been shown to yield more potent antioxidant and antibacterial activity compared to hydroxyl or methyl analogs. nih.gov The design of these new molecules often involves computational techniques like molecular docking to predict their interaction with biological targets, such as enzymes or receptors, thereby guiding synthetic efforts towards compounds with improved efficacy. researchgate.netnih.gov In medicinal chemistry, thiophene derivatives are being investigated for a wide range of therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ainih.gov

The synthesis of these complex analogs often relies on multi-step protocols involving reactions like direct lithiation, bromination, and condensation reactions. researchgate.netnih.gov For example, novel thiophene carboxamide analogues have been synthesized through condensation reactions catalyzed by HBTU from carboxylic acid intermediates. nih.gov The strategic placement of electron-withdrawing or electron-donating groups on the thiophene ring can significantly influence the biological activity of the resulting compounds. nih.gov

Table 1: Examples of this compound Analogs and Their Enhanced Properties

Analog Type Targeted Property Enhancement Potential Application
Thiophene-2-carboxamides Increased antioxidant and antibacterial activity. nih.gov Medicinal Chemistry
Thiophene-2,5-dicarbohydrazides Potent anticancer activity against cell lines like MCF-7. researchgate.net Oncology
N-acyl hydrazone-substituted thiophenes Broad-spectrum anticancer activity. nih.gov Oncology
Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives Inhibition of protein tyrosine phosphatase 1B (PTP1B) for cancer therapy. nih.gov Oncology
Thiophene-based dyes with π-bridges Enhanced light absorption for improved efficiency. mdpi.com Dye-Sensitized Solar Cells

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Future research is expected to employ advanced analytical and computational techniques to elucidate these intricate pathways.

One area of focus is the mechanistic study of electrochemical reactions. For example, investigations into the alternating current (AC) electrolysis for the partial reduction of this compound have revealed insights into how selectivity can be controlled. acs.org Understanding the kinetics of consecutive electrochemical steps helps to favor the desired product over byproducts. acs.org Cyclic voltammetry and computational simulations are powerful tools in these investigations, helping to model reaction pathways and predict outcomes under different conditions. acs.org

Mechanistic studies are also vital for traditional synthetic methods. For instance, the Gewald reaction, a common method for synthesizing substituted thiophenes, involves a complex sequence of condensation and cyclization steps. rsc.org Detailed mechanistic investigations can help to refine this and other synthetic protocols, such as the Paal-Knorr synthesis and metal-catalyzed cross-coupling reactions, to make them more efficient and applicable to a wider range of substrates. nih.govrsc.org The reaction of thiophenes with a CCl4–CH3OH–catalyst system, leading to 2-thiophenecarboxylic acid and its derivatives, is believed to proceed through the formation of intermediates like methyl hypochlorite (B82951) and formaldehyde, followed by oxymethylation and oxidation. semanticscholar.org

Computational methods, such as Density Functional Theory (DFT), are becoming increasingly important for studying reaction mechanisms at the molecular level. nih.gov DFT calculations can be used to determine the geometries of transition states, calculate activation energies, and explore reaction energy profiles, providing valuable insights that complement experimental findings. mdpi.com For example, DFT studies have been used to investigate the antioxidant properties of thiophene-2-carboxamide derivatives by analyzing their HOMO-LUMO energy gaps. nih.gov

Targeted Applications in Emerging Technologies

The unique electronic and optical properties of the thiophene scaffold make this compound and its derivatives highly promising candidates for a variety of emerging technologies, particularly in the field of materials science. researchgate.netontosight.ai

In organic electronics, thiophene-based materials are being extensively researched for their semiconducting properties. researchgate.net These materials are key components in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. researchgate.net The ability to tune the electronic properties of thiophene polymers by modifying their structure makes them highly versatile for these applications. researchgate.net For instance, incorporating fused-thiophene units into organic sensitizers for dye-sensitized solar cells (DSSCs) can lead to a red-shift in the absorption spectrum and improved energy level tuning, ultimately enhancing cell efficiency. mdpi.com

The development of conductive polymers is another significant area of application. Thiophene derivatives can be polymerized to create materials with high conductivity, which can be used in a range of electronic applications, including sensors and electrochromic devices. researchgate.net The synthesis of novel metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylates is also an active area of research, with potential applications in luminescence sensing and the removal of pollutants. acs.org

Table 2: Emerging Technological Applications for this compound Derivatives

Technology Role of Thiophene Derivative Specific Example
Organic Photovoltaics (OPVs) Electron donor or acceptor materials in the active layer. researchgate.net Fused-thiophene based small molecules. mdpi.com
Organic Field-Effect Transistors (OFETs) Active semiconducting layer for charge transport. researchgate.net Oligo- and polythiophenes. researchgate.net
Dye-Sensitized Solar Cells (DSSCs) Organic dye sensitizers to absorb light and inject electrons. mdpi.com Dyes incorporating ethyl thieno[3,4-b]thiophene-2-carboxylate. mdpi.com
Conductive Polymers Building blocks for polymers with high electrical conductivity. Polythiophene and its derivatives.
Metal-Organic Frameworks (MOFs) Organic linkers to create porous materials. acs.org MOFs from benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid). acs.org
Biosensors Functional materials for detecting biological molecules. researchgate.net Thiophene-based nanoparticles for bioimaging. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmental responsibility in the chemical industry, a significant future research direction for this compound is the development of sustainable and green synthetic methods. This involves minimizing waste, reducing energy consumption, and using less hazardous and renewable materials. rsc.org

A key focus is the move away from traditional metal-catalyzed reactions, which often involve toxic and expensive catalysts. nih.gov Metal-free methodologies are being developed that utilize safer reagents and milder reaction conditions. nih.gov For example, the use of potassium sulfide (B99878) or elemental sulfur as the sulfur source in thiophene synthesis represents a greener alternative to traditional sulfurating agents. nih.govorganic-chemistry.org

The choice of solvent is another critical aspect of green chemistry. Research is ongoing into the use of more environmentally friendly solvents, such as water or deep eutectic solvents, as alternatives to volatile organic compounds. rsc.org Solvent-free reaction conditions are also being explored, which can significantly reduce waste and simplify product purification. rsc.org

Furthermore, there is a growing interest in using renewable resources as starting materials. The synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur is a prime example of this approach, offering a sustainable pathway to valuable chemical building blocks. researchgate.net Atom-economical reactions, which maximize the incorporation of starting materials into the final product, are also a central principle of green chemistry being applied to thiophene synthesis. organic-chemistry.org The direct carboxylation of thiophene with CO2 in a solvent-free carbonate medium is another promising green route. mdpi.com

Q & A

Q. What are the established synthetic routes for methyl thiophene-2-carboxylate, and how do reaction conditions affect yield?

this compound is commonly synthesized via two routes:

  • Esterification : Reaction of 2-thiophenecarboxylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst, achieving ~92% yield .
  • Oxidation-Esterification : Starting with 2-thiophenecarboxaldehyde, oxidation to the carboxylic acid followed by esterification with methanol yields ~96% . Key considerations include catalyst purity (acidic residues may degrade thiophene rings) and moisture control (hydrolysis reduces yield).

Q. How is this compound characterized to confirm structural integrity?

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ ~3.8–3.9 ppm (methyl ester) and δ ~7.0–7.5 ppm (thiophene protons) confirm regiochemistry .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) validate the ester group .
    • Chromatography : HPLC with methanol-water gradients (30% → 100% methanol) resolves impurities, ensuring ≥95% purity .

Advanced Research Questions

Q. How can this compound derivatives be optimized for pharmacological activity?

  • Functionalization : Introduce substituents at the 3- or 5-positions via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance bioactivity .
  • Case Study : Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate derivatives show antibacterial activity by targeting bacterial cell wall synthesis . Adjusting substituent electronics (e.g., electron-withdrawing groups) improves target binding .

Q. What strategies resolve contradictions in spectroscopic data for thiophene-2-carboxylate derivatives?

  • Solvent Effects : NMR shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). For example, thiophene protons in DMSO-d₆ shift upfield by ~0.2 ppm due to hydrogen bonding .
  • Dynamic Effects : Rotamers in esters with bulky substituents (e.g., tert-butyl) cause peak splitting. Variable-temperature NMR (VT-NMR) clarifies conformational dynamics .

Q. How do decomposition pathways impact storage and handling of this compound?

  • Instability : Reacts with strong oxidizers (e.g., HNO₃) to release CO, CO₂, and sulfur oxides. Store under inert gas (N₂/Ar) at ≤25°C .
  • Mitigation : Use amber glass vials to prevent UV-induced radical degradation. Monitor via TLC (silica gel, hexane:EtOAc 3:1) for degradation products .

Methodological Considerations

Q. What experimental precautions are critical when handling this compound?

  • PPE : Nitrile gloves (tested for 8-hour breakthrough time) and lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit inhalation of vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal in halogen-resistant containers .

Q. How can computational methods guide the design of thiophene-2-carboxylate-based materials?

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.2 eV for methyl 4-(trifluoromethyl) derivatives) to tailor electronic properties for OLEDs .
  • MD Simulations : Simulate solvent interactions (e.g., DCM vs. THF) to optimize solubility for thin-film deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.